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molecular formula C7H13N3 B1359225 N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 949095-17-4

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No. B1359225
M. Wt: 139.2 g/mol
InChI Key: WODLNVYLYQXAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003654B2

Procedure details

prepared by reaction of the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]=O)[CH:4]=[N:3]1.[CH2:9]([NH2:11])[CH3:10]>C1COCC1>[CH2:9]([NH:11][CH2:7][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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